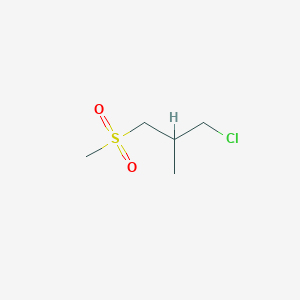

1-Chloro-3-methanesulfonyl-2-methylpropane

Beschreibung

1-Chloro-3-methanesulfonyl-2-methylpropane is an organic compound with the molecular formula C5H11ClO2S. It is a chlorinated sulfone derivative, characterized by the presence of a chloro group, a methanesulfonyl group, and a methyl group attached to a propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Eigenschaften

IUPAC Name |

1-chloro-2-methyl-3-methylsulfonylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCSBEINTQALFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-3-methanesulfonyl-2-methylpropane can be synthesized through several methods. One common method involves the reaction of 2-methylpropane-1,3-diol with thionyl chloride to introduce the chloro group, followed by the reaction with methanesulfonyl chloride to introduce the methanesulfonyl group. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

In industrial settings, the production of 1-chloro-3-methanesulfonyl-2-methylpropane may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-3-methanesulfonyl-2-methylpropane undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids or sulfonates.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

Elimination: Formation of alkenes such as 2-methylpropene.

Oxidation: Formation of sulfonic acids or sulfonates.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-methanesulfonyl-2-methylpropane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules such as peptides and proteins through nucleophilic substitution reactions.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-chloro-3-methanesulfonyl-2-methylpropane involves its reactivity towards nucleophiles and oxidizing agents. The chloro group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The methanesulfonyl group can undergo oxidation to form sulfonic acids or sulfonates, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-3-methanesulfonyl-2-methylpropane can be compared with other similar compounds such as:

1-Chloro-2-methylpropane: Lacks the methanesulfonyl group, making it less reactive towards nucleophiles and oxidizing agents.

3-Chloro-2-methylpropane-1-sulfonic acid: Contains a sulfonic acid group instead of a methanesulfonyl group, leading to different reactivity and applications.

1-Bromo-3-methanesulfonyl-2-methylpropane: Similar structure but with a bromo group instead of a chloro group, resulting in different reactivity and reaction conditions.

The uniqueness of 1-chloro-3-methanesulfonyl-2-methylpropane lies in its combination of a chloro group and a methanesulfonyl group, which provides a versatile platform for various chemical reactions and applications in scientific research and industry.

Biologische Aktivität

1-Chloro-3-methanesulfonyl-2-methylpropane (CMSMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CMSMP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-Chloro-3-methanesulfonyl-2-methylpropane can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-Chloro-3-methanesulfonyl-2-methylpropane |

| Molecular Formula | C4H9ClO2S |

| Molecular Weight | 162.63 g/mol |

| CAS Number | 13368-53-7 |

The presence of the chloro and methanesulfonyl groups in its structure suggests potential reactivity and interaction with various biological targets.

CMSMP's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The sulfonyl group can act as a competitive inhibitor for enzymes involved in critical biochemical pathways, particularly those related to inflammation and microbial resistance.

- Receptor Modulation : CMSMP may influence cellular signaling by acting as an agonist or antagonist at certain receptor sites, thereby affecting various physiological processes.

Antimicrobial Activity

Research has indicated that CMSMP exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was assessed through disk diffusion assays, revealing significant inhibition zones.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Activity

CMSMP has been investigated for its anti-inflammatory effects. In vitro studies on macrophages indicated that treatment with CMSMP resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Example Study : A study conducted on LPS-stimulated macrophages showed that CMSMP reduced TNF-alpha levels by approximately 40% at a concentration of 10 μM.

Anticancer Activity

Preliminary studies suggest that CMSMP may have anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines at micromolar concentrations.

| Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction |

| MCF7 (Breast) | 10 | Cell cycle arrest |

A recent case study evaluated the effects of CMSMP on pancreatic cancer cells, demonstrating that it induced apoptosis at concentrations as low as 10 μM, correlating with increased caspase activity.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of CMSMP against Staphylococcus aureus, showing an inhibition zone of 15 mm in disk diffusion assays.

- Anti-inflammatory Effects : In a murine model, CMSMP treatment led to a significant decrease in inflammatory markers, suggesting its potential use in managing inflammatory diseases.

- Anticancer Activity : Research indicated that CMSMP could induce apoptosis in pancreatic cancer cells, making it a candidate for further investigation in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.